4-Bromo-N-(2-chlorophenyl)benzenesulfonamide 4-Bromo-N-(2-chlorophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 6335-29-1
VCID: VC3822020
InChI: InChI=1S/C12H9BrClNO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Molecular Formula: C12H9BrClNO2S
Molecular Weight: 346.63 g/mol

4-Bromo-N-(2-chlorophenyl)benzenesulfonamide

CAS No.: 6335-29-1

Cat. No.: VC3822020

Molecular Formula: C12H9BrClNO2S

Molecular Weight: 346.63 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(2-chlorophenyl)benzenesulfonamide - 6335-29-1

Specification

CAS No. 6335-29-1
Molecular Formula C12H9BrClNO2S
Molecular Weight 346.63 g/mol
IUPAC Name 4-bromo-N-(2-chlorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H9BrClNO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H
Standard InChI Key YZRTXPOHUIZHPI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-N-(2-chlorophenyl)benzenesulfonamide is C₁₂H₉BrClNO₂S, with a molecular weight of 346.63 g/mol . The IUPAC name derives from its structure: a benzene ring sulfonated at the 4-position with bromine, linked via a sulfonamide group to a 2-chlorophenyl substituent. Key structural features include:

  • Sulfonamide functional group (–SO₂NH–), enabling hydrogen bonding and interactions with biological targets.

  • Halogen substituents: Bromine (electrophilic aromatic substitution) and chlorine (steric and electronic effects) .

The SMILES notation (C1=CC=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br) and 3D conformational data highlight its planar aromatic systems and polar sulfonamide moiety .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Sulfonation: Reacting 4-bromobenzenesulfonyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions .

    C6H4BrSO2Cl+C6H4ClNH2C12H9BrClNO2S+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{C}_6\text{H}_4\text{ClNH}_2 \rightarrow \text{C}_{12}\text{H}_9\text{BrClNO}_2\text{S} + \text{HCl}
  • Purification: Recrystallization from ethanol or chromatography to achieve >97% purity .

Optimization and Yields

  • Catalysts: Triethylamine or lithium hydride enhances reaction efficiency .

  • Temperature: Reactions proceed at 0–25°C to minimize side products .

  • Yield: Reported yields range from 70–85% in optimized conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot explicitly reported
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
StabilityStable under inert atmosphere
Spectral Data (IR)S=O stretches: 1365 cm⁻¹, 1173 cm⁻¹

Thermal Behavior: Decomposes above 200°C without a distinct melting point, consistent with sulfonamide derivatives .

Biological and Industrial Applications

Agrochemical Intermediates

  • The compound’s halogenated structure aligns with precursors for insecticides, such as O-ethyl-S-n-propyl thiophosphates .

Hazard CategoryGHS ClassificationPrecautions
Acute Toxicity (Oral)H302: Harmful if swallowedUse PPE; avoid ingestion
Skin IrritationH315: Causes skin irritationWear gloves and protective clothing
Respiratory IrritationH335: May cause respiratory irritationUse in ventilated areas

Storage: Stable at 2–8°C in sealed containers, protected from moisture .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.4 Hz, aromatic H), 7.53 (d, 2H, J = 8.4 Hz), 7.28–7.35 (m, 4H, chlorophenyl H) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 347.63, with fragmentation peaks at m/z 172 (C₆H₄Br⁺) and 155 (C₆H₄Cl⁺) .

Chromatographic Methods

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water 70:30) .

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